ALLOPREGNANDIOL

Description

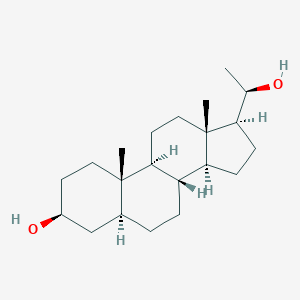

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-XFHAOOBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020841 | |

| Record name | Pregnandiol III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-53-0 | |

| Record name | 5α-Pregnane-3β,20β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnane-3beta,20beta-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnandiol III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (20R)-5α-pregnane-3β,20-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPREGNANE-3.BETA.,20.BETA.-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14JZ3DU5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Endogenous Biosynthesis and Metabolic Pathways of Allopregnanediol

Precursor Steroid Transformations in Allopregnanediol Synthesis

The journey from progesterone (B1679170) to allopregnanediol is characterized by specific, sequential enzymatic reactions.

The initial and rate-limiting step in the primary synthesis pathway is the conversion of progesterone to 5α-dihydroprogesterone (5α-DHP or allopregnanedione). researchgate.netwikipedia.org This irreversible reduction is catalyzed by the enzyme 5α-reductase at the endoplasmic reticulum. researchgate.netmdpi.com In humans, there are three isozymes of 5α-reductase, but only types 1 and 2 are well-described for this specific reductive activity. mdpi.com This conversion is a critical regulatory point in the synthesis of neurosteroids derived from progesterone. researchgate.netmdpi.com

Following its synthesis, 5α-dihydroprogesterone undergoes further metabolism in the cytoplasm. mdpi.com The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) reversibly reduces 5α-DHP to allopregnanolone (B1667786) (also known as 3α,5α-tetrahydroprogesterone or 3α-THP). mdpi.comrupahealth.com This reaction is primarily driven by the AKR1C1, AKR1C2, and AKR1C4 isozymes. mdpi.com

Subsequently, allopregnanolone can serve as a substrate for the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD), which is coded by the AKR1C1 gene. mdpi.com This enzyme catalyzes the conversion of allopregnanolone into the final product, 5α-pregnane-3α,20α-diol, which is allopregnanediol. mdpi.com

Key Enzymes in Allopregnanediol Biosynthesis

| Enzyme | Reaction Catalyzed | Substrate | Product | Cellular Location |

|---|---|---|---|---|

| 5α-reductase (SRD5A) | Reduces the A-ring of progesterone | Progesterone | 5α-dihydroprogesterone (5α-DHP) | Endoplasmic Reticulum mdpi.com |

| 3α-hydroxysteroid dehydrogenase (3α-HSD / AKR1C) | Reduces the 3-keto group of 5α-DHP | 5α-dihydroprogesterone (5α-DHP) | Allopregnanolone | Cytoplasm mdpi.com |

| 20α-hydroxysteroid dehydrogenase (20α-HSD / AKR1C1) | Reduces the 20-keto group of allopregnanolone | Allopregnanolone | Allopregnanediol | Cytoplasm mdpi.com |

An alternative pathway to allopregnanediol synthesis involves the intermediate 20α-hydroxyprogesterone (20α-OHP). nih.gov Progesterone can first be reduced to 20α-OHP by enzymes such as AKR1C1, AKR1C2, and AKR1C3. ulb.ac.be This less potent progestogen can then be metabolized into allopregnanediol through the sequential actions of 5α-reductase and 3α-hydroxysteroid dehydrogenase. nih.gov This route represents a diversion from the primary pathway and may serve as a regulatory mechanism for neurosteroid production. nih.govoup.com

Dihydroprogesterone to Allopregnanolone and Allopregnanediol Transformations

Tissue-Specific and Subcellular Localization of Allopregnanediol Biosynthesis

The synthesis of allopregnanediol and its precursors is not confined to a single organ but occurs in various central and peripheral locations.

The brain and other parts of the central nervous system (CNS) are significant sites of de novo neurosteroid synthesis. frontiersin.orgresearchgate.netnih.gov Evidence shows that allopregnanolone levels in the nervous system can be much higher than in circulation and can persist even after the removal of peripheral steroid-producing glands, confirming local synthesis. frontiersin.org The enzymes required for the entire biosynthetic pathway from progesterone are expressed in the CNS. frontiersin.orgcsic.es

Synthesis occurs in both neurons and glial cells (including astrocytes and oligodendrocytes). researchgate.netcsic.es Specific brain regions identified as sites of synthesis include:

Forebrain : Including corticolimbic areas like the prefrontal cortex and hippocampus, as well as the basal ganglia, hypothalamus, and thalamus. frontiersin.orgresearchgate.net

Midbrain frontiersin.org

Hindbrain : Including the pons and medulla. frontiersin.org

Cerebellum frontiersin.orgcsic.es

Spinal Cord frontiersin.orgcsic.es

Localization of Allopregnanediol Biosynthesis

| System | Specific Tissues/Cells | Role in Synthesis |

|---|---|---|

| Central Nervous System (CNS) | Neurons, Astrocytes, Oligodendrocytes researchgate.netcsic.es | De novo synthesis of allopregnanolone and allopregnanediol from cholesterol or circulating precursors. frontiersin.orgnih.gov |

| Hippocampus, Cortex, Cerebellum, Hypothalamus frontiersin.orgresearchgate.net | Key sites for neurosteroid production and action. | |

| Peripheral Tissues | Adrenal Glands healthmatters.iorupahealth.com | Produce precursor progesterone. healthmatters.io |

| Gonads (Ovaries, Testes) rupahealth.comphysio-pedia.com | Major source of precursor progesterone. rupahealth.comphysio-pedia.com | |

| Liver wikipedia.org | Primary site for metabolism of circulating progesterone into its metabolites. wikipedia.org |

While the CNS can synthesize neurosteroids independently, peripheral endocrine glands are the primary source of the initial precursor, progesterone. nih.gov These glands include the adrenal glands, ovaries, and testes. rupahealth.comphysio-pedia.com Progesterone secreted from these glands can cross the blood-brain barrier due to its lipophilic nature and become available for conversion into allopregnanolone and subsequently allopregnanediol within the CNS. researchgate.netnih.gov The liver is also a major site of progesterone metabolism, where it is converted into various metabolites, including the precursors to allopregnanediol. wikipedia.org Additionally, research on bovine corpora lutea has demonstrated its capacity to synthesize allopregnanolone from progesterone. nih.gov

Central Nervous System Sites of Synthesis

Regulatory Mechanisms of Allopregnanediol Synthesis

The endogenous production of allopregnanediol is a tightly regulated process, influenced by a variety of factors that control the expression and activity of the necessary biosynthetic enzymes. These regulatory mechanisms ensure that the synthesis of allopregnanediol is responsive to the physiological needs of the organism.

Transcriptional and Post-Translational Control of Synthetic Enzymes

The synthesis of allopregnanediol from its steroidal precursors is catalyzed by a series of enzymes, primarily from the 5α-reductase (SRD5A) and aldo-keto reductase (AKR) or hydroxysteroid dehydrogenase (HSD) families. The production and activity of these enzymes are meticulously controlled at both the transcriptional and post-translational levels.

Transcriptional Regulation: The expression of genes encoding steroidogenic enzymes is controlled by transcription factors, which are proteins that bind to specific DNA sequences to either promote or suppress gene transcription. pressbooks.publibretexts.org For instance, the expression of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) is subject to such regulation. Research has shown that Steroidogenic Factor 1 (SF-1), a key nuclear receptor in steroidogenesis, differentially regulates the genes for these enzymes. In murine models, the absence of SF-1 leads to decreased mRNA levels of 5α-reductase, while paradoxically increasing the mRNA levels of 3α-HSD. nih.gov This suggests a complex, tissue-specific transcriptional control system that can fine-tune the balance of neurosteroid synthesis. nih.gov The regulation of these genes can also be influenced by the local cellular environment and the presence of signaling molecules, which can activate or repress transcription factor activity. nih.govfrontiersin.org

Post-Translational Modification (PTM): After a protein is synthesized (translated from mRNA), its function can be further modified by post-translational modifications (PTMs). wikipedia.orgthermofisher.com These are covalent chemical changes to the protein that can alter its structure, stability, localization, or enzymatic activity. news-medical.netfrontiersin.org Common PTMs include phosphorylation, acetylation, and glycosylation. news-medical.netabcam.com

Phosphorylation: This process, involving the addition of a phosphate (B84403) group by enzymes called kinases, is a well-established mechanism for rapidly switching enzyme activity "on" or "off". news-medical.netabcam.com The reversible nature of phosphorylation, with phosphatases removing the phosphate group, allows for dynamic control over metabolic pathways. abcam.com While specific phosphorylation sites on the enzymes that synthesize allopregnanediol are an area of ongoing research, this mechanism is known to regulate other steroidogenic enzymes and represents a likely point of control. youtube.com

Influence of Circulating Steroid Levels on Brain Allopregnanediol Synthesis

The brain has the capacity for de novo synthesis of steroids, termed neurosteroids, from cholesterol. nih.govnih.gov However, it also relies heavily on steroid precursors supplied by peripheral endocrine glands, such as the gonads and adrenal glands, which cross the blood-brain barrier. frontiersin.orgplos.org This dual-source system allows for both systemic and local regulation of neurosteroid levels.

The synthesis of allopregnanediol in the brain is particularly influenced by the availability of circulating progesterone. nih.gov Progesterone, produced peripherally, can enter the brain and be metabolized into its 5α-reduced derivatives, including allopregnanolone and subsequently allopregnanediol. nih.govnih.gov The levels of these neurosteroids in the nervous system are therefore linked to the plasma concentrations of their precursors. nih.gov This "Balkanization" of the endocrine system allows individual tissues like the brain to autonomously modulate local steroid signaling using circulating hormones. nih.gov The presence of the necessary metabolic enzymes, such as 5α-reductase and 3α-HSD, within specific brain regions like the hippocampus, cerebral cortex, and amygdala, underscores the brain's capacity to locally manage its neurosteroid environment in response to systemic hormonal fluctuations. nih.govnih.gov

Sex-Dimorphic Regulation of Allopregnanediol Production

The production of allopregnanediol and its precursors exhibits significant differences between sexes, a phenomenon known as sexual dimorphism. ox.ac.uk These differences arise from the influence of sex chromosomes and, more directly, the differential hormonal environments in males and females, which regulate the expression of key steroidogenic enzymes. ox.ac.ukfrontiersin.org

Research has identified sex-specific differences in the expression of enzymes involved in neurosteroid synthesis. For example, the expression of 3α-HSD, a critical enzyme in the synthesis of allopregnanolone and allopregnanediol, can be sexually dimorphic. researchgate.net Furthermore, the regulation of gene expression by steroid hormones is often sex-dependent. Studies on gene transcription in osteoprogenitors revealed that the deletion of the progesterone receptor led to markedly different changes in gene expression between males and females. nih.gov In the brain, sex hormones like estradiol (B170435) can enhance the expression of certain genes in females but not in males, indicating a sex-specific response to hormonal signals. nih.gov This dimorphism is established during development and results in distinct neural circuits and neurochemical profiles that persist throughout life, influencing behaviors and physiological processes. ox.ac.ukfrontiersin.org The sexually dimorphic regulation of enzymes and receptors ensures that allopregnanediol production is tailored to the distinct physiological landscapes of males and females.

Catabolism and Inactivation Pathways of Allopregnanediol and its Precursors

The biological activity of allopregnanediol and its parent neurosteroids is terminated through metabolic inactivation and catabolism. These pathways ensure that the potent effects of these compounds are precisely controlled in duration and intensity. Inactivation can occur through enzymatic conversion to less active or inactive metabolites.

The precursors to allopregnanediol, namely progesterone, 5α-dihydroprogesterone (5α-DHP), and allopregnanolone, are subject to several inactivation pathways. oup.com A key family of enzymes in this process is the aldo-keto reductases (AKRs). For example, the enzyme AKR1C1 primarily functions to inactivate progesterone and 5α-DHP by converting them into their 20α-hydroxy metabolites. europeanreview.orgwikipedia.org This action effectively reduces the cellular concentrations of these precursors, thereby limiting the downstream synthesis of allopregnanolone and allopregnanediol. europeanreview.org

Allopregnanolone itself, the immediate precursor to allopregnanediol, can be inactivated through several routes. It can be converted back to 5α-DHP by 3α-hydroxysteroid oxidoreductase activity, a reversible step in the pathway. nih.govwikipedia.org Additionally, allopregnanolone is a substrate for inactivation by AKR1C1, which converts it to allopregnanediol (5α-pregnane-3α,20α-diol). wikipedia.org While allopregnanediol is considered a metabolite of allopregnanolone, this conversion represents a significant reduction in the potent GABA-A receptor modulating activity characteristic of allopregnanolone. caymanchem.com Further metabolism can lead to other inactive products. nih.gov

Another significant inactivation pathway for steroids and their precursors is conjugation, particularly sulfation and glucuronidation. wikipedia.orgucl.ac.uk The addition of a sulfate (B86663) or glucuronide group increases the water solubility of the steroid, facilitating its elimination from the body, primarily through urine and bile. wikipedia.org While specific data on the direct conjugation of allopregnanediol is limited, this is a common catabolic fate for steroid metabolites with available hydroxyl groups. wikipedia.orgucl.ac.uk

Table 1: Key Enzymes in Allopregnanediol Metabolism and Regulation

| Enzyme Family | Specific Enzyme(s) | Role in Allopregnanediol Metabolism | Regulatory Notes |

|---|---|---|---|

| 5α-Reductase | SRD5A1, SRD5A2 | Converts progesterone to 5α-dihydroprogesterone (5α-DHP). nih.govnih.gov | Transcriptionally regulated by factors like SF-1. nih.gov |

| Aldo-Keto Reductase (AKR)/ Hydroxysteroid Dehydrogenase (HSD) | AKR1C2 (a 3α-HSD) | Converts 5α-DHP to allopregnanolone. europeanreview.orgwikipedia.org | Transcriptionally regulated by factors like SF-1. nih.gov |

| Aldo-Keto Reductase (AKR) | AKR1C1 (a 20α-HSD) | Inactivates progesterone and 5α-DHP; Converts allopregnanolone to allopregnanediol. europeanreview.orgwikipedia.org | Expression and activity can be tissue-specific and hormonally regulated. europeanreview.org |

| Hydroxysteroid Dehydrogenase (HSD) | 3α-HSD | General class for enzymes that interconvert 3-keto and 3α-hydroxy steroids. nih.govrupahealth.com | Expression can be sexually dimorphic. researchgate.net |

Enzymology of Allopregnanediol Metabolism

Characterization of 3α-Hydroxysteroid Oxidoreductase/Dehydrogenase Isoforms

Following 5α-reduction, the resulting 3-keto steroids are further metabolized by 3α-hydroxysteroid dehydrogenases (3α-HSDs). These enzymes belong to the aldo-keto reductase (AKR) superfamily and are soluble NAD(P)(H)-dependent oxidoreductases. wikipedia.orggithub.io They catalyze the stereospecific reduction of 3-keto steroids to their corresponding 3α-hydroxy steroids, a critical step in the synthesis of neuroactive steroids like allopregnanolone (B1667786) and in the catabolism of potent androgens like DHT. wikipedia.orgsemanticscholar.org

The 3α-HSD isoforms exhibit broad substrate specificity for 3-ketosteroids while maintaining high stereoselectivity. wikipedia.orgmdpi.com Their primary function in the context of allopregnanediol metabolism is the reduction of the 3-oxo group, which predominantly yields the 3α-hydroxy configuration. researchgate.net For example, they catalyze the reduction of 5α-dihydrotestosterone (DHT) to the biologically less active 5α-androstane-3α,17β-diol (3α-androstanediol), effectively inactivating the potent androgen. semanticscholar.orgresearchgate.netpnas.org Similarly, the conversion of 5α-dihydroprogesterone (5α-DHP) to allopregnanolone (3α-THP) is primarily facilitated by AKR1C1, AKR1C2, and AKR1C4. mdpi.com

This stereospecific reduction is crucial for regulating the biological activity of various steroid hormones. researchgate.net The reverse oxidative reaction, converting a 3α-hydroxysteroid back to a 3-ketosteroid, is also possible. However, in cellular environments where the ratio of NADPH to NADP+ is high, the reductive reaction is favored, and NADPH can act as an inhibitor of the oxidative activity. semanticscholar.orgmdpi.com

In humans, four principal 3α-HSD isoforms have been characterized, designated AKR1C1, AKR1C2, AKR1C3, and AKR1C4. mdpi.comresearchgate.net While they share over 70% sequence homology, they possess distinct catalytic efficiencies and tissue distribution profiles, a phenomenon described as "functional plasticity". wikipedia.orgresearchgate.netnih.gov This plasticity allows them to act as 3-, 17-, and 20-ketosteroid reductases to varying degrees. researchgate.netnih.gov

AKR1C1 (also known as 20α-HSD): This isoform functions predominantly as a 20α-HSD. nih.gov It is a major isoform found in the brain, where it contributes to the synthesis of anxiolytic neurosteroids. nih.gov

AKR1C2 (also known as Type 3 3α-HSD): This enzyme preferentially functions as a 3α-HSD, catalyzing the conversion of DHT to 3α-androstanediol. nih.gov It is the only isoform that efficiently catalyzes the reverse oxidation of 3α-androstanediol back to DHT. researchgate.net AKR1C2 is widely expressed in tissues including the liver, adrenal glands, testes, brain, and prostate. wikipedia.org

AKR1C3 (also known as Type 2 3α-HSD or Type 5 17β-HSD): This isoform's primary role is that of a 17β-HSD, converting androstenedione (B190577) to testosterone. nih.gov It is the most prominent isoform in the prostate and mammary glands. researchgate.net

AKR1C4 (also known as Type 1 3α-HSD): This isoform is expressed almost exclusively in the liver. wikipedia.orgresearchgate.net It is the most catalytically efficient of the four isoforms, with kcat/Km values for 3-ketosteroid substrates that are 10 to 30 times higher than those of the other isoforms. researchgate.netnih.gov Its primary roles are in the metabolism of steroid hormones and the biosynthesis of bile acids. github.ionih.gov

Characteristics of Human 3α-HSD Isoforms (AKR1C Family)

| Isoform | Alternative Name(s) | Primary Catalytic Activity | Key Tissue Distribution |

|---|---|---|---|

| AKR1C1 | 20α-HSD | 20-ketosteroid reduction nih.gov | Brain, Uterus researchgate.netnih.gov |

| AKR1C2 | Type 3 3α-HSD, Bile acid-binding protein | 3α-HSD (bidirectional) researchgate.netnih.gov | Liver, Adrenal Gland, Testis, Brain, Prostate wikipedia.org |

| AKR1C3 | Type 2 3α-HSD, Type 5 17β-HSD | 17β-HSD nih.gov | Prostate, Mammary Gland, Uterus researchgate.netnih.gov |

| AKR1C4 | Type 1 3α-HSD | 3α-HSD (highly efficient reduction) researchgate.netnih.gov | Liver (specific) wikipedia.orgresearchgate.net |

Genetic Regulation and Expression Profiles of 3α-HSDs

The enzymes responsible for the synthesis of allopregnanediol, the 3α-hydroxysteroid dehydrogenases (3α-HSDs), are primarily members of the aldo-keto reductase (AKR) superfamily. In humans, the isozymes with 3α-HSD activity belong to the AKR1C subfamily, which includes four members: AKR1C1, AKR1C2, AKR1C3, and AKR1C4. nih.gov These are encoded by four distinct but adjacent genes on the same chromosome, sharing a high degree of sequence identity and a conserved (α/β)8-barrel structure. nih.gov

The genetic regulation of these enzymes is complex and can be tissue-specific. A notable example is the regulation of AKR1C4 (also known as Type 1 3α-HSD). The gene for AKR1C4 is directly regulated by the liver X receptor α (LXRα), a nuclear hormone receptor that acts as a sensor for oxidized cholesterol metabolites. github.io This regulation suggests a link between cholesterol homeostasis, bile acid synthesis, and steroid hormone metabolism within the liver. github.io

The expression profiles of the 3α-HSD isoforms vary significantly across different human tissues, which dictates their specific physiological roles:

AKR1C4 (Type 1 3α-HSD): Expression of this isoform is almost exclusively confined to the liver. github.iowikipedia.orgnih.gov This liver-specific pattern underscores its primary role in bile acid biosynthesis and the inactivation of circulating steroid hormones. github.io

AKR1C2 (Type 3 3α-HSD): This isoform has a much broader expression profile. It is found in the liver, adrenal glands, testes, brain, and prostate. wikipedia.org Furthermore, AKR1C2 is considered the major 3α-HSD in cutaneous tissues, such as genital skin, where it is responsible for the conversion of dihydrotestosterone (B1667394) (DHT) to 3α-androstanediol. nih.gov

AKR1C3 (Type 2 3α-HSD): Transcripts for AKR1C3 are highly expressed in the human prostate. bioscientifica.com Immunohistochemical analysis has detected the AKR1C3 protein in the nuclei of normal stromal and smooth muscle cells, with elevated expression levels observed in primary prostatic adenocarcinoma. bioscientifica.com

AKR1C1 (20α(3α)-HSD): This enzyme is also widely expressed and plays a crucial role in progesterone (B1679170) metabolism in various tissues. mdpi.com

Developmental studies in mice have shown that while the expression of 17β-HSD and 5α-reductase changes with embryonic age, the expression of 3α-HSD mRNA remains relatively stable and does not significantly differ between sexes or developmental stages in the fetal brain, with some exceptions noted in specific gene knockout models. nih.gov

Expression Profiles of Human AKR1C Isoforms (3α-HSDs)

| Enzyme (Gene) | Common Name | Key Expression Locations | Primary Function Noted in Location | Reference |

|---|---|---|---|---|

| AKR1C4 | Type 1 3α-HSD | Liver (exclusive) | Bile acid synthesis, steroid hormone inactivation | github.iowikipedia.orgnih.gov |

| AKR1C2 | Type 3 3α-HSD | Liver, Adrenal Glands, Testis, Brain, Prostate, Skin | Major cutaneous 3α-HSD; DHT metabolism | wikipedia.orgnih.gov |

| AKR1C3 | Type 2 3α-HSD / Type 5 17β-HSD | Prostate, other tissues | Androgen metabolism (Testosterone synthesis) | bioscientifica.com |

| AKR1C1 | 20α(3α)-HSD | Widespread, including uterus and brain | Progesterone and allopregnanolone inactivation | mdpi.comnih.gov |

Involvement of Aldo-Keto Reductases (AKRs) in Allopregnanediol Pathway

The Aldo-Keto Reductase (AKR) superfamily comprises a large group of NAD(P)H-dependent oxidoreductases that catalyze the reduction of aldehydes and ketones to their corresponding alcohols. github.io These enzymes are fundamental to the metabolism of a wide array of substrates, including steroids, prostaglandins (B1171923), and xenobiotics. nih.govnih.gov Within steroid metabolism, AKR enzymes, particularly the AKR1C subfamily, function as hydroxysteroid dehydrogenases (HSDs) that regulate the activity and availability of steroid hormones. nih.gov They act as molecular switches, interconverting potent hormones with their inactive metabolites, thereby controlling ligand access to nuclear receptors like the progesterone and androgen receptors. nih.gov

AKR1C1 and AKR1C2 Activity in Allopregnanolone and Allopregnanediol Formation

The formation of allopregnanediol is the result of a multi-step enzymatic cascade where AKR1C1 and AKR1C2 play distinct and critical roles. The pathway begins with progesterone, which is first converted to 5α-dihydroprogesterone (5α-DHP). rupahealth.com From this intermediate, the specific actions of AKR1C2 and AKR1C1 lead sequentially to allopregnanolone and then allopregnanediol.

AKR1C2: This enzyme functions primarily as a 3α-HSD. mdpi.comjustia.com It exhibits high catalytic efficiency for the reduction of the 3-keto group of 5α-DHP to preferentially form allopregnanolone (also known as 3α-hydroxy-5α-pregnan-20-one). nih.govwikipedia.org The importance of this function is highlighted by findings that genetic variants of AKR1C2 with mutations can lead to reduced catalytic activity in the formation of allopregnanolone from 5α-DHP. mdpi.com

AKR1C1: This enzyme is the major 20α-HSD in humans and is principally involved in the inactivation of progestins. justia.com In the final step of the pathway, AKR1C1 catalyzes the reduction of the 20-keto group of allopregnanolone, converting it into the less neuroactive metabolite, allopregnanediol (5α-pregnane-3α,20α-diol). nih.govnih.govwikipedia.org AKR1C1 can therefore regulate the cellular levels of the potent neurosteroid allopregnanolone by catalyzing its inactivation. nih.govjustia.com

The distinct substrate specificity between AKR1C1 (20α-HSD activity) and AKR1C2 (3α-HSD activity) is remarkable given their high sequence similarity. Research has shown that this functional difference can be attributed to a single amino acid at position 54 of the active site; AKR1C1 has a leucine (B10760876) at this position, while AKR1C2 has a less bulky valine, a change that switches the enzyme's preference from 20α- to 3α-reduction. justia.com

Enzymatic Activity of AKR1C1 and AKR1C2 in the Allopregnanediol Pathway

| Enzyme | Primary Activity | Substrate | Product | Role in Pathway | Reference |

|---|---|---|---|---|---|

| AKR1C2 | 3-Ketosteroid Reductase (3α-HSD) | 5α-Dihydroprogesterone (5α-DHP) | Allopregnanolone | Formation of allopregnanolone | nih.govwikipedia.org |

| AKR1C1 | 20-Ketosteroid Reductase (20α-HSD) | Allopregnanolone | Allopregnanediol | Inactivation of allopregnanolone | nih.govnih.govjustia.com |

Role of Other AKR Subfamilies in Steroid Metabolism

While the AKR1C subfamily is central to the allopregnanediol pathway, other AKR subfamilies play crucial, interconnected roles in the broader landscape of steroid metabolism.

AKR1D Subfamily: The human AKR1D subfamily contains a single member, AKR1D1 , which is the only steroid 5β-reductase in the body. mdpi.com This enzyme is responsible for the 5β-reduction of all Δ4-3-ketosteroids (including progesterone, androstenedione, and testosterone), producing 5β-dihydrosteroids. nih.gov These metabolites are essential intermediates in the pathway for bile acid biosynthesis in the liver. mdpi.com AKR1D1 often works in sequence with AKR1C enzymes; for instance, after AKR1D1 produces a 5β-dihydrosteroid, enzymes like AKR1C2 and AKR1C4 can further reduce the 3-keto group to form 3α,5β-tetrahydrosteroids. mdpi.comnih.gov This demonstrates a clear interplay between different AKR subfamilies to generate metabolic diversity.

AKR1B Subfamily: Members of the AKR1B subfamily are also implicated in steroid-related pathways, particularly through their metabolism of prostaglandins. For example, AKR1B1 functions as a prostaglandin (B15479496) F synthase, catalyzing the reduction of prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α). frontiersin.org Since prostaglandins and steroid hormones often have interrelated signaling functions, especially in reproductive tissues and during processes like parturition, the activity of the AKR1B subfamily is physiologically linked to steroid action. frontiersin.org

AKR7 Subfamily: The AKR7 family, which includes aflatoxin dialdehyde (B1249045) reductases, illustrates the functional diversity of the AKR superfamily beyond endogenous signaling molecules. akrsuperfamily.org Enzymes like AKR7A2 are involved in the detoxification of xenobiotics, including environmental toxins and pharmaceutical drugs. akrsuperfamily.org

This broad functional scope highlights the role of the AKR superfamily as a critical system for regulating both endogenous hormone signaling and protection against exogenous chemical insults.

Functions of Selected AKR Subfamilies in Metabolism

| AKR Subfamily | Key Member(s) | Primary Function | Example Substrate(s) → Product(s) | Reference |

|---|---|---|---|---|

| AKR1C | AKR1C1, AKR1C2, AKR1C3, AKR1C4 | Steroid hormone synthesis and inactivation (3α/β-, 17β-, 20α-HSD activity) | 5α-DHP → Allopregnanolone (by AKR1C2) | mdpi.comnih.gov |

| AKR1D | AKR1D1 | Steroid 5β-reductase; Bile acid synthesis | Progesterone → 5β-Dihydroprogesterone | mdpi.comnih.gov |

| AKR1B | AKR1B1 | Prostaglandin synthesis | Prostaglandin H2 → Prostaglandin F2α | frontiersin.org |

| AKR7 | AKR7A2 | Detoxification of aldehydes and xenobiotics | Aflatoxin dialdehydes → Aflatoxin alcohols | akrsuperfamily.org |

Molecular Mechanisms of Allopregnanediol Action

Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors by Allopregnanediol

Allopregnanediol is recognized as a potent positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This modulation enhances the receptor's response to its endogenous ligand, GABA, resulting in increased neuronal inhibition.

The modulatory effects of allopregnanediol on GABA-A receptors are highly dependent on the subunit composition of the receptor complex. GABA-A receptors are pentameric structures assembled from a variety of subunit families (α, β, γ, δ, ε, θ, π, ρ). Allopregnanediol shows a degree of selectivity, with its efficacy varying based on the specific subunits present.

Notably, allopregnanediol exhibits significant interaction with GABA-A receptors containing the delta (δ) subunit. These δ-containing receptors are typically located extrasynaptically and are responsible for mediating tonic inhibition, a persistent, low-level inhibitory tone in neurons. The presence of the δ subunit, often in combination with α4 or α6 subunits (α4/6βxδ), confers higher sensitivity to neurosteroids like allopregnanediol. This specificity allows allopregnanediol to effectively enhance tonic inhibition at physiologically relevant concentrations, a mechanism distinct from the phasic (transient) inhibition mediated by synaptic GABA-A receptors, which commonly contain γ2 subunits.

Electrophysiological studies have been instrumental in characterizing the interaction between allopregnanediol and GABA-A receptors. Using techniques such as patch-clamp recording, researchers have demonstrated that allopregnanediol potentiates GABA-activated chloride currents. This potentiation is achieved by increasing the probability of the channel opening and prolonging the duration of channel open states, thereby enhancing the influx of chloride ions and hyperpolarizing the neuron.

Ligand binding assays further confirm this interaction. Studies have shown that allopregnanediol can enhance the binding of benzodiazepines and the channel blocker t-butylbicyclophosphorothionate (TBPS) to the GABA-A receptor complex. These findings indicate that allopregnanediol binds to a site on the receptor that is distinct from the GABA binding site, the benzodiazepine (B76468) site, and the picrotoxin (B1677862) site, consistent with its role as an allosteric modulator. The binding of allopregnanediol induces a conformational change in the receptor that increases its affinity for GABA and other ligands.

Allopregnanediol is one of several endogenous neurosteroids that modulate GABA-A receptors. Its potency is often compared to that of allopregnanolone (B1667786), another progesterone (B1679170) metabolite and a well-characterized neurosteroid. Generally, allopregnanolone is considered more potent in its modulation of GABA-A receptors than allopregnanediol. However, the relative potency can be influenced by the specific subunit composition of the GABA-A receptor. Both compounds are more effective than their precursor, progesterone, at modulating these receptors.

The following table provides a comparative overview of the potency of different neurosteroids at GABA-A receptors.

| Neurosteroid | Relative Potency at GABA-A Receptors | Primary Precursor |

| Allopregnanolone | High | Progesterone |

| Allopregnanediol | Moderate to High | Allopregnanolone |

| Pregnanolone | Moderate | Progesterone |

| Progesterone | Low | Pregnenolone |

This table presents generalized relative potencies, which can vary depending on the specific GABA-A receptor subunit composition and the experimental model used.

Electrophysiological and Ligand Binding Studies of GABA-A Receptor Interactions

Interaction with Pregnane (B1235032) X Receptor (PXR)

In addition to its well-documented effects on GABA-A receptors, allopregnanediol also interacts with the Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestines. PXR functions as a xenobiotic sensor that regulates the expression of genes involved in drug and steroid metabolism and transport.

Allopregnanediol has been identified as an agonist for the Pregnane X Receptor. Upon binding to PXR in the cytoplasm, allopregnanediol induces a conformational change in the receptor. This complex then translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This PXR/RXR heterodimer binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes, thereby initiating their transcription.

The activation of PXR by allopregnanediol leads to the transcriptional upregulation of a suite of genes, most notably those encoding cytochrome P450 (CYP) enzymes, such as CYP3A4, and drug transporters like P-glycoprotein. This response is a key mechanism for the detoxification and clearance of a wide range of endogenous and exogenous compounds. Therefore, through PXR activation, allopregnanediol can influence its own metabolism as well as the disposition of other steroids, drugs, and xenobiotics. This interaction highlights a broader role for allopregnanediol in regulating metabolic homeostasis beyond its direct neuroactive effects.

Agonistic Properties and Transcriptional Regulation by PXR

Modulation of Other Neurotransmitter Systems and Receptors

While allopregnanediol is primarily recognized for its interaction with the GABAergic system, emerging research points towards a broader influence on other critical neurotransmitter pathways.

Direct research specifically investigating the effects of allopregnanediol on dopaminergic signaling is not extensively documented. However, significant insights can be drawn from studies on its parent compound, allopregnanolone, a potent neurosteroid from which allopregnanediol is metabolized. wikipedia.org

Research indicates that allopregnanolone can regulate the dopaminergic system. nih.gov It has been shown to modulate dopamine (B1211576) levels and metabolism, with effects observed in the nucleus accumbens and prefrontal cortex in animal models. nih.gov In certain stress models, allopregnanolone treatment has been found to stimulate the release of extracellular dopamine from cortical dopaminergic neurons. nih.gov The ventral tegmental area (VTA), a key region for dopamine production, is a target for allopregnanolone, where its actions may involve dopamine, GABA, and glutamate (B1630785) to influence behavior. frontiersin.org

However, the relationship is complex and not always stimulatory. Some studies have reported that allopregnanolone can decrease the levels of dopamine in the striatum. nih.gov Furthermore, other research using fast-scan cyclic voltammetry in awake rats found that allopregnanolone reduced the frequency of spontaneous dopamine transients in the nucleus accumbens. nih.gov Another study also demonstrated that allopregnanolone blunted evoked dopamine release. frontiersin.org This suggests that the influence of these neurosteroids on the dopamine system is multifaceted and may be region-specific.

Given that allopregnanediol is a direct metabolite of allopregnanolone, it is plausible that it may also exert some influence on dopaminergic pathways, though the precise nature of this interaction requires direct investigation.

Physiological and Neurological Roles of Allopregnanediol Preclinical Animal Models

Neurodevelopmental Processes and Brain Maturation in Animal Models

Regulation of Neuronal and Glial Cell Development

Allopregnanediol's precursor, allopregnanolone (B1667786), has demonstrated significant effects on the development of both neuronal and glial cells in various animal models. In the triple transgenic mouse model of Alzheimer's disease (3xTgAD), allopregnanolone treatment has been shown to restore the ratio of neurons to astrocytes derived from adult neural stem cells (NSCs). nih.gov This suggests a regulatory role in the differentiation pathways of these crucial cell types. The age-dependent shift from neuronal to glial differentiation, which is accelerated in 3xTgAD mice, was effectively counteracted by allopregnanolone. nih.gov This indicates a potential to promote a more neurogenic environment in the context of neurodegenerative conditions.

Furthermore, studies have highlighted the reciprocal signaling between developing neurons and glial cells as a fundamental principle of nervous system development. nih.gov Glial cells are known to control the survival of associated neurons, a process that is itself dependent on prior neuronal signals that trigger glial cell commitment and the expression of trophic factors. nih.gov While direct studies on allopregnanediol are less common, the actions of its parent compound, allopregnanolone, in promoting neuronal differentiation from both rodent and human neural progenitor cells in vitro underscore the potential influence of these neurosteroids on fundamental developmental processes. nih.govnih.gov

Table 1: Effects of Allopregnanolone (Allopregnanediol Precursor) on Neuronal and Glial Cell Development in Animal Models

| Model System | Key Findings | Reference |

| Triple transgenic mouse model of Alzheimer's disease (3xTgAD) | Restored the neuron/astrocyte ratio from adult neural stem cells. | nih.gov |

| Adult 3xTgAD Neural Stem Cells (in vitro) | Counteracted the accelerated age-dependent shift from neuronal to glial differentiation. | nih.gov |

| Rodent and Human Neural Progenitor Cells (in vitro) | Promoted neuronal differentiation. | nih.govnih.gov |

Promotion of Myelination and Oligodendrocyte Maturation

Research in preclinical animal models has pointed to a role for allopregnanolone, the precursor to allopregnanediol, in promoting myelination and the maturation of oligodendrocytes, the myelin-producing cells of the central nervous system. In the 3xTgAD mouse model, treatment with allopregnanolone led to a significant increase in the expression of Olig2, a marker for oligodendrocyte precursor cells. nih.gov This was accompanied by a rise in the number of Olig2-positive cells within the corpus callosum, a major white matter tract in the brain. nih.gov

Further evidence comes from studies showing that allopregnanolone administration in 3xTgAD mice increased the levels of CNPase, a marker for oligodendrocyte myelin. plos.org These findings suggest that allopregnanolone can foster an environment conducive to oligodendrogenesis and myelin formation. nih.govplos.org The process of myelination is critical for proper neuronal function, and its enhancement could have significant implications for both development and repair in the nervous system. The generation of myelin by oligodendrocytes is a complex and energy-demanding process, making these cells vulnerable to various insults. mdpi.com The promotion of oligodendrocyte maturation and myelination by neurosteroids like allopregnanolone highlights a potential pathway for supporting white matter integrity. nih.gov

Table 2: Allopregnanolone's Influence on Myelination and Oligodendrocyte Markers in Animal Models

| Animal Model | Marker | Outcome | Reference |

| 3xTgAD Mouse | Olig2 | Increased protein levels and number of Olig2+ cells in the frontal cortex and corpus callosum. | nih.gov |

| 3xTgAD Mouse | CNPase | Increased expression. | plos.org |

Influence on Synaptic Plasticity and Circuit Development

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and the development of neural circuits. frontiersin.org In a rat model of metabolic syndrome, which is associated with cognitive impairment, allopregnanolone therapy was found to improve spatial working memory. mdpi.comnih.gov This functional improvement was correlated with an enhanced expression of synaptophysin in the hippocampus, a key protein involved in synaptic vesicle function and plasticity. mdpi.com Synaptophysin is considered an essential marker of neuronal plasticity and plays a crucial role in the regulation of neurotransmitter release. mdpi.com

The development and refinement of neural circuits are heavily dependent on synaptic plasticity. frontiersin.org Alterations in these processes can lead to significant neurological and developmental disorders. nih.gov While direct evidence for allopregnanediol's role is still emerging, the effects of its parent compound, allopregnanolone, on synaptic proteins like synaptophysin in animal models of cognitive dysfunction suggest a potential influence on the molecular machinery that governs synaptic function and, by extension, the development and maintenance of neural circuits. mdpi.comnih.gov

Table 3: Impact of Allopregnanolone on Synaptic Plasticity Markers in a Rat Model of Metabolic Syndrome

| Marker | Brain Region | Effect of Allopregnanolone | Reference |

| Synaptophysin | Hippocampus | Improved expression | mdpi.comnih.gov |

Neuroprotection and Neuroregeneration in Animal Models

Attenuation of Neuronal Cell Death in Models of Neurodegeneration

The mechanisms underlying neuronal cell death in neurodegenerative disorders are complex, often involving factors like protein misfolding, oxidative stress, and neuroinflammation. frontiersin.orgnih.gov By promoting neuronal survival, neurosteroids like allopregnanolone may help to counteract the degenerative processes that lead to the progressive loss of neurons. plos.org While much of the research has focused on allopregnanolone, the findings provide a strong rationale for investigating the potential neuroprotective effects of its metabolites, including allopregnanediol, in various models of neurodegeneration.

Table 4: Neuroprotective Effects of Allopregnanolone in a Preclinical Model of Alzheimer's Disease

| Animal Model | Key Protective Effect | Reference |

| 3xTgAD Mouse | Increased survival of newly generated neurons. | plos.org |

| 3xTgAD Mouse | Reduced overall Alzheimer's disease pathology. | plos.org |

Promotion of Neurogenesis and Neural Progenitor Cell Proliferation

The generation of new neurons, a process known as neurogenesis, is crucial for brain plasticity and repair. Allopregnanolone has been shown to robustly promote the proliferation of neural progenitor cells (NPCs) and neurogenesis in several preclinical models. In vitro studies have demonstrated that allopregnanolone induces a significant, dose-dependent increase in the proliferation of NPCs derived from the rat hippocampus and human cortical neural stem cells. nih.gov This effect was found to be stereospecific, highlighting a specific biological mechanism. nih.gov

In vivo studies using the 3xTgAD mouse model of Alzheimer's disease have corroborated these findings. Allopregnanolone administration was shown to promote neurogenesis in the subgranular zone of the hippocampus, a key neurogenic niche in the adult brain. plos.org Furthermore, allopregnanolone treatment was capable of restoring the neuronal differentiation capacity of adult 3xTgAD NSCs in vitro and promoted both neuronal proliferation and differentiation in the brains of these mice in vivo. nih.gov These findings collectively indicate that allopregnanolone can stimulate the brain's endogenous regenerative capacity by promoting the proliferation of neural progenitors and their subsequent development into new neurons. nih.govnih.govplos.org

Table 5: Pro-neurogenic and Proliferative Effects of Allopregnanolone in Preclinical Models

| Model System | Effect | Key Findings | Reference |

| Rat Hippocampal Neural Progenitor Cells (in vitro) | Proliferation | Dose-dependent increase in proliferation. | nih.gov |

| Human Cortical Neural Stem Cells (in vitro) | Proliferation | Significant increase in proliferation. | nih.gov |

| 3xTgAD Mouse Model (in vivo) | Neurogenesis | Promoted neurogenesis in the hippocampal subgranular zone. | plos.org |

| 3xTgAD Mouse Model (in vivo) | Proliferation & Differentiation | Promoted neuronal proliferation and differentiation. | nih.gov |

Restoration of Neuronal Function and Regenerative Capacity

Allopregnanediol's precursor, allopregnanolone, has demonstrated significant potential in promoting neuronal regeneration and functional recovery in various preclinical animal models. In mouse models of Alzheimer's disease (AD), allopregnanolone has been shown to be a powerful inducer of neural progenitor cell proliferation. nih.govnih.gov Specifically, it boosts neurogenesis in the subgranular zone of the dentate gyrus and the subventricular zone in the 3xTgAD mouse model. nih.govnih.gov This increase in the birth of new neurons is associated with the reversal of learning and memory deficits in these mice, both before and after the development of AD pathology. nih.govnih.gov

Beyond neurogenesis, allopregnanolone also supports the generation of white matter. nih.govnih.gov Studies have shown that it can increase myelin basic protein in organotypic slice cultures of the rat cerebellum and delay demyelination in a mouse model of Niemann-Pick C disease. nih.gov In the 3xTgAD mouse model, allopregnanolone treatment led to an increase in the myelin marker CNPase, suggesting it has pro-myelinating capabilities by potentially stimulating oligodendrocyte progenitor cells. nih.gov

In the context of traumatic brain injury (TBI), allopregnanolone has been found to improve behavioral recovery and reduce neuronal loss. nih.gov In a rat model of TBI involving bilateral medial prefrontal cortex contusions, treatment with allopregnanolone resulted in better performance in the Morris Water Maze, a spatial learning task. nih.gov Histological analysis confirmed that allopregnanolone-treated rats had less neuronal loss in the mediodorsal nucleus of the thalamus and the nucleus basalis magnocellularis compared to untreated injured rats. nih.gov These findings suggest that allopregnanolone may help in the cognitive and morphological recovery from TBI. nih.gov

The regenerative effects of allopregnanolone are not limited to a single mechanism. It appears to be a multi-faceted neurosteroid that not only promotes the creation of new neurons but also simultaneously reduces the pathological hallmarks of diseases like Alzheimer's. nih.gov

Table 1: Effects of Allopregnanolone on Neuronal Function and Regeneration in Animal Models

| Model | Key Findings | Reference |

| 3xTgAD Mouse Model of Alzheimer's Disease | Potent inducer of neural progenitor proliferation in vitro and in vivo. nih.govnih.gov | nih.govnih.gov |

| 3xTgAD Mouse Model of Alzheimer's Disease | Increased neurogenesis in the subgranular zone and subventricular zone. nih.govnih.gov | nih.govnih.gov |

| 3xTgAD Mouse Model of Alzheimer's Disease | Reversed learning and memory deficits. nih.govnih.gov | nih.govnih.gov |

| 3xTgAD Mouse Model of Alzheimer's Disease | Increased markers of white matter generation and cholesterol homeostasis. nih.govnih.gov | nih.govnih.gov |

| Rat Model of Traumatic Brain Injury | Enhanced behavioral recovery in a spatial learning task (Morris Water Maze). nih.gov | nih.gov |

| Rat Model of Traumatic Brain Injury | Decreased neuronal loss in the mediodorsal nucleus of the thalamus and nucleus basalis magnocellularis. nih.gov | nih.gov |

| Niemann-Pick C Mouse Model | Delayed demyelination. nih.gov | nih.gov |

| Rat Cerebellum Organotypic Slice Cultures | Increased myelin basic protein. nih.gov | nih.gov |

Mitigation of Amyloid-Beta Pathology (in relevant models)

In preclinical models of Alzheimer's disease, allopregnanolone has been shown to effectively reduce the burden of amyloid-beta (Aβ) pathology. nih.govnih.gov The amyloid cascade hypothesis posits that the accumulation and aggregation of Aβ in the brain is a primary event in the progression of Alzheimer's disease. scienceopen.com Animal models, such as the 3xTgAD mouse, have been instrumental in studying the development of Aβ pathology. frontiersin.org

Research using the 3xTgAD mouse model has demonstrated that allopregnanolone treatment significantly reduces the Aβ burden. nih.govnih.gov This reduction in amyloid plaques is a key indicator of the compound's potential therapeutic effect. Beyond simply reducing existing plaques, allopregnanolone also appears to influence the processes that lead to their formation. For instance, its synthetic analog, ganaxolone (B1674614), has been shown to mitigate Aβ toxicity in a mouse model of AD. nih.gov Ganaxolone's mechanism of action is linked to the regulation of Liver X receptors (LXRs), which are involved in cholesterol homeostasis and the clearance of Aβ aggregates. nih.gov By activating LXRβ, ganaxolone increases the expression of APOE and ABCA1, proteins that play a role in clearing Aβ. nih.gov

Furthermore, allopregnanolone has been observed to decrease the load of beta-amyloid binding alcohol dehydrogenase and reduce microglial activation in the 3xTgAD mouse model. nih.govnih.gov Chronic inflammation, driven by activated microglia surrounding amyloid plaques, is a well-established feature of Alzheimer's disease pathology that contributes to neuronal damage. scienceopen.com By reducing microglial activation, allopregnanolone may help to dampen this inflammatory response.

The timing and frequency of allopregnanolone administration appear to be crucial for its efficacy. Studies in 3xTgAD mice have indicated that a once-per-week treatment regimen is optimal for both stimulating neurogenesis and reducing the pathological markers of Alzheimer's disease. nih.govnih.gov

Table 2: Allopregnanolone's Impact on Amyloid-Beta Pathology in Animal Models

| Animal Model | Key Findings | Reference |

| 3xTgAD Mouse Model | Significantly reduced beta-amyloid burden. nih.govnih.gov | nih.govnih.gov |

| 3xTgAD Mouse Model | Reduced beta-amyloid binding alcohol dehydrogenase load. nih.gov | nih.gov |

| 3xTgAD Mouse Model | Decreased microglial activation. nih.govnih.gov | nih.govnih.gov |

| Aβ1-42 induced AD Mouse Model | Ganaxolone (a synthetic analog) ameliorated cognitive impairment and reduced Aβ toxicity. nih.gov | nih.gov |

Improvement of Mitochondrial Function (in relevant models)

Mitochondrial dysfunction is recognized as an early and significant event in the pathogenesis of Alzheimer's disease. nih.govnih.gov Allopregnanolone has demonstrated the ability to reverse bioenergetic deficits in preclinical models, suggesting a role in improving mitochondrial function. nih.gov

In a study using the female 3xTgAD mouse model, allopregnanolone was found to enhance brain mitochondrial bioenergetics. nih.gov This was achieved by increasing glucose metabolism while simultaneously inhibiting fatty acid metabolism in the brain. nih.gov The compound boosted the catalytic capacity of mitochondria by increasing the expression and activity of key enzymes involved in glucose metabolism. nih.gov

Furthermore, allopregnanolone's synthetic analog, ganaxolone, has been shown to restore mitochondrial function in an Aβ1-42 induced mouse model of Alzheimer's disease. nih.gov This restoration of mitochondrial health is a key aspect of its neuroprotective effects. The ability of these compounds to positively modulate mitochondrial bioenergetics highlights a crucial mechanism through which they may exert their therapeutic effects in neurodegenerative diseases. nih.govnih.gov

Table 3: Effects of Allopregnanolone on Mitochondrial Function in Animal Models

| Animal Model | Key Findings | Reference |

| Female 3xTgAD Mouse Model | Potentiated brain mitochondrial bioenergetics. nih.gov | nih.gov |

| Female 3xTgAD Mouse Model | Increased brain glucose metabolism and inhibited brain fatty acid metabolism. nih.gov | nih.gov |

| Female 3xTgAD Mouse Model | Decreased mitochondrial proton leak and suppressed mitochondrial uncoupling. nih.gov | nih.gov |

| Female 3xTgAD Mouse Model | Reduced lipid peroxidation, indicating decreased oxidative stress. nih.gov | nih.gov |

| Aβ1-42 induced AD Mouse Model | Ganaxolone (synthetic analog) restored mitochondrial function. nih.gov | nih.gov |

Modulation of Stress Response Systems in Animal Models

Effects on Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity

Allopregnanediol and its precursor, allopregnanolone, play a significant role in modulating the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system. nih.gov Research in animal models suggests a correlation between the brain's endogenous levels of allopregnanolone and the activity of the HPA axis, both at baseline and in response to stress. nih.gov

Allopregnanolone is known to normalize HPA axis function, helping to restore homeostasis after a stressful event. nih.gov It achieves this, in part, through its potent positive modulation of GABA-A receptors, which are key inhibitory neurotransmitter receptors in the brain. nih.gov This GABAergic inhibition helps to regulate the neuroendocrine stress response. nih.gov

A blunted allopregnanolone response to acute stress has been observed in female rats and is thought to be a potential mechanism contributing to increased vulnerability to stress. nih.gov This highlights the importance of allopregnanolone in maintaining a healthy stress response.

Behavioral Responses to Stressors in Preclinical Paradigms

Allopregnanediol and its related neurosteroids have been shown to influence behavioral responses to stress in various preclinical tests. The forced swim test (FST) and the elevated plus-maze (EPM) are two commonly used paradigms to assess despair-like and anxiety-like behaviors in rodents, respectively. researchgate.netbiomolther.orgnih.gov

In the FST, immobility is interpreted as a despair-like behavior. conductscience.com Studies in ovariectomized rats have shown that both progesterone (B1679170) and its metabolite, allopregnanolone, can reduce the total time of immobility in the FST, suggesting an antidepressant-like effect. researchgate.net Allopregnanolone produced a reduction in immobility that began shortly after administration and lasted for about 1.5 hours. researchgate.net This suggests a rapid but relatively short-lived anti-stress effect in this particular paradigm. researchgate.net

In the EPM, which assesses anxiety by measuring the time spent in open versus enclosed arms, allopregnanolone has also been shown to have anxiolytic-like effects. nih.gov For instance, a decrease in brain and plasma concentrations of allopregnanolone in female rats has been associated with anxiety-like behavior in the EPM. nih.gov

Furthermore, in a mouse model relevant to Tourette syndrome, acute stress was found to worsen tic-like stereotypies, and this effect was mediated by allopregnanolone in the prefrontal cortex. nih.gov Inhibition of allopregnanolone synthesis or its pharmacological antagonism reduced these stress-induced behavioral effects. nih.gov This indicates that allopregnanolone's role in stress-related behaviors can be complex and context-dependent.

Table 4: Behavioral Responses to Allopregnanolone in Preclinical Stress Paradigms

| Animal Model | Behavioral Test | Key Findings | Reference |

| Ovariectomized Rats | Forced Swim Test | Reduced immobility, suggesting an antidepressant-like effect. researchgate.net | researchgate.net |

| Female Rats | Elevated Plus-Maze | Reduced allopregnanolone levels associated with anxiety-like behavior. nih.gov | nih.gov |

| Mouse Model of Tourette Syndrome | Spatial Confinement Stress | Allopregnanolone in the prefrontal cortex mediated the worsening of tic-like stereotypies. nih.gov | nih.gov |

Behavioral Phenotypes and Neuromodulatory Effects in Animal Models

Allopregnanediol and its related neurosteroids act as significant neuromodulators, influencing a wide range of behaviors in animal models beyond the stress response. frontiersin.org Neuromodulators can broadly organize an animal's behavior to meet specific needs by acting on various neural circuits. biorxiv.org

Allopregnanolone's primary mechanism of neuromodulation is through its potentiation of GABA-A receptor function. nih.gov This enhancement of inhibitory neurotransmission can have widespread effects on neuronal excitability and, consequently, on behavior. frontiersin.org

In preclinical studies, allopregnanolone has been shown to influence cognitive functions. For example, as mentioned previously, it can reverse learning and memory deficits in mouse models of Alzheimer's disease. nih.govnih.gov In models of traumatic brain injury, it has been shown to improve performance in spatial learning tasks. nih.gov

The neuromodulatory effects of allopregnanolone are also evident in its influence on motor behaviors and stereotypies. In a mouse model of Tourette syndrome, allopregnanolone administered systemically or directly into the prefrontal cortex dose-dependently worsened grooming stereotypies. nih.gov This highlights how allopregnanolone's neuromodulatory actions can exacerbate certain behavioral phenotypes in specific disease models.

The concept of neuromodulation also encompasses the idea that these substances can influence the variability of behavior within a population. frontiersin.org Variations in the levels of neuromodulators or the expression of their receptors can contribute to individual differences in behavioral preferences. frontiersin.org While specific studies on allopregnanediol's role in behavioral individuality are less common, its potent effects on neuronal function suggest it could be a factor in such processes.

The broad impact of allopregnanolone on neuronal function, from neurogenesis to synaptic inhibition, underscores its critical role as a neuromodulator in shaping a diverse array of behavioral phenotypes in preclinical animal models.

Influence on Motivated Behaviors (e.g., lordosis)

Allopregnanediol, a metabolite of progesterone, is understood to play a role in motivated behaviors in preclinical animal models. Its influence is notably observed in the context of sexual and parental behaviors. While direct evidence linking allopregnanediol to the lordosis reflex in female rats is still emerging, its precursor, progesterone, and its metabolites are known to be crucial for this behavior. Lordosis, a characteristic posture of sexual receptivity in female rodents, is dependent on the action of steroid hormones in the brain. mdpi.comtaylorandfrancis.com The expression of this behavior is a key indicator of the motivational state for mating. mdpi.comnih.gov

Recent research has highlighted the role of allopregnanediol in parental care, a highly motivated behavior. A study on oldfield mice (Peromyscus polionotus), a monogamous and biparental species, discovered that a related steroid, 20α-hydroxyprogesterone, induces parental behaviors. nih.govsciencemediacentre.es This steroid is converted in the brain to allopregnanediol, which is thought to act on GABA receptors to modulate neuronal activity related to parenting. bsky.app A single administration of allopregnanediol was found to increase pup retrieval and nest-building behaviors in these mice. nih.gov This suggests that allopregnanediol is a key mediator in the neural circuits governing this form of social motivation. While this research provides strong evidence for allopregnanediol's role in parental motivation, further studies are needed to fully elucidate its direct influence on sexually motivated behaviors like lordosis.

Table 1: Influence of Allopregnanediol on Motivated Behaviors

| Behavior | Animal Model | Key Findings |

|---|---|---|

| Parental Care | Oldfield mice (Peromyscus polionotus) | A single injection of allopregnanediol increased pup retrieval and nest-building behavior. nih.gov |

| Parental Care | Deer mice (Peromyscus maniculatus) | Allopregnanediol's precursor, 20α-hydroxyprogesterone, was sufficient to induce parental behavior. bsky.app |

Role in Modulating Anxiety-Related and Antidepressant-Like Behaviors

Allopregnanediol has demonstrated significant effects on anxiety-related and antidepressant-like behaviors in various preclinical rodent models. Its actions are often studied in paradigms such as the forced swim test (FST) and social isolation models, which are designed to induce states analogous to human anxiety and depression. nih.govjneurology.com

In the forced swim test, a common screening tool for potential antidepressants, the duration of immobility is interpreted as a measure of behavioral despair. researchgate.netpsicothema.comnih.gov Studies have shown that administration of allopregnanolone, a precursor to allopregnanediol, can reduce immobility time in rats, suggesting an antidepressant-like effect. researchgate.net One study in ovariectomized Wistar rats found that allopregnanolone reduced immobility beginning 30 minutes after injection, with the effect lasting for about 1.5 hours. researchgate.net

The social isolation model in rodents is used to induce a chronic stress state that leads to depressive and anxiety-like behaviors. nih.gov Research has shown that chronic social isolation is associated with a significant reduction in endogenous allopregnanolone levels. nih.gov When exogenous allopregnanolone was administered to socially isolated rats, it prevented the development of these behaviors and impairments in hippocampal neurogenesis. nih.gov Furthermore, treatment with allopregnanolone after a period of social isolation was able to restore the normal behavioral profile. nih.gov

Table 2: Modulation of Anxiety-Related and Antidepressant-Like Behaviors by Allopregnanediol Precursors

| Behavioral Test/Model | Animal Model | Key Findings |

|---|---|---|

| Forced Swim Test (FST) | Ovariectomized Wistar rats | Allopregnanolone reduced immobility time, indicating an antidepressant-like effect. researchgate.net |

| Social Isolation Model | Rats | Exogenous allopregnanolone prevented and restored depressive/anxiety-like behaviors. nih.gov |

Effects on Learning and Memory Functions in Disease Models

Allopregnanediol and its parent compounds have been investigated for their effects on learning and memory, particularly in animal models of Alzheimer's disease (AD). nih.govalzforum.orgnih.gov These studies often utilize transgenic mouse models that develop key pathological features of AD, such as amyloid-beta (Aβ) plaques and neurofibrillary tangles. alzforum.orgnih.gov

In the 3xTgAD mouse model of Alzheimer's, allopregnanolone has been shown to restore cognitive function, promote the survival of new neurons (neurogenesis), and reduce the generation of Aβ in brain regions critical for memory, such as the hippocampus and cortex. alzdiscovery.org Research has demonstrated that allopregnanolone can reverse deficits in hippocampal-dependent associative learning and memory in these mice, particularly when administered in the earlier stages of pathology before the extensive formation of Aβ plaques. nih.govnih.gov The restoration of cognitive function has been directly correlated with the survival of newly generated neurons in the hippocampus. nih.govnih.gov

Furthermore, allopregnanolone has shown therapeutic potential in aged non-transgenic mice, suggesting it may also address age-related cognitive decline. nih.govnih.gov In these animals, allopregnanolone treatment significantly increased the survival of new neurons and improved performance in learning and memory tasks. nih.gov However, it is important to note that the effects of allopregnanolone can be dependent on the dosing regimen, with some studies reporting that chronic, continuous administration may impair learning and memory. alzforum.orgalzdiscovery.org

Table 3: Effects of Allopregnanediol Precursors on Learning and Memory in Alzheimer's Disease Models

| Animal Model | Key Findings |

|---|---|

| 3xTgAD Mouse Model | Allopregnanolone restored hippocampal-dependent learning and memory and increased neurogenesis. nih.govalzdiscovery.orgnih.gov |

| Aged Non-Transgenic Mice | Allopregnanolone improved learning and memory and increased the survival of new neurons. nih.govnih.gov |

Impact on Parental Care Behaviors

Recent preclinical studies have identified a significant role for allopregnanediol in the regulation of parental care behaviors. This has been particularly illuminated in studies comparing monogamous, biparental species with their promiscuous, uniparental counterparts.

A groundbreaking study in oldfield mice (Peromyscus polionotus), a species where both parents contribute to raising offspring, revealed that a newly discovered adrenal cell type produces high levels of 20α-hydroxyprogesterone. nih.govsciencemediacentre.es This steroid is then converted to allopregnanediol in the brain. bsky.app The study demonstrated that a single injection of 20α-hydroxyprogesterone was sufficient to induce parental behaviors, such as pup retrieval and nest building, even in the promiscuous deer mouse (Peromyscus maniculatus), which typically does not exhibit paternal care. nih.govbsky.app

Direct administration of allopregnanediol to oldfield mice was also shown to enhance parental care behaviors. nih.gov These findings strongly suggest that allopregnanediol is a key downstream mediator in the neuroendocrine pathway that promotes parental care. The mechanism is thought to involve the modulation of GABAergic neurotransmission. bsky.app This research provides a compelling example of how the evolution of a specific hormonal pathway can drive complex social behaviors.

Table 4: Impact of Allopregnanediol on Parental Care Behaviors

| Animal Model | Key Findings |

|---|---|

| Oldfield mice (Peromyscus polionotus) | A single injection of allopregnanediol increased nest-building behavior in parental mice. nih.gov |

| Deer mice (Peromyscus maniculatus) & Oldfield mice | The precursor to allopregnanediol, 20α-hydroxyprogesterone, induced parental behavior in both species. nih.govbsky.app |

Systemic Physiological Effects in Preclinical Animal Models

Regulation of Blood Pressure and Cardiovascular Parameters

Preclinical evidence suggests that allopregnanediol and its parent compounds can influence cardiovascular parameters, including blood pressure. Allopregnanolone has been shown to have beneficial effects in models of neurogenic hypertension. alzdiscovery.org In rats with metabolic syndrome induced by a high-fructose diet, which leads to hypertension, treatment with allopregnanolone improved blood pressure along with other metabolic markers. alzdiscovery.org

Table 5: Regulation of Blood Pressure by Allopregnanediol Precursors

| Animal Model | Key Findings |

|---|---|

| Rat model of metabolic syndrome | Allopregnanolone treatment improved hypertension. alzdiscovery.org |

| Preclinical models of neurogenic hypertension | Allopregnanolone has shown potential benefits. alzdiscovery.org |

Involvement in Peripheral Neuropathy Progression

Allopregnanediol and its precursors have been shown to have protective effects in preclinical models of peripheral neuropathy, a condition characterized by damage to the peripheral nerves. mdpi.com

In a streptozotocin-induced diabetic rat model, a common model for studying diabetic neuropathy, treatment with allopregnanolone markedly ameliorated thermal hyperalgesia (increased sensitivity to heat) and motor deficits associated with the condition. nih.govnih.gov The study also found that allopregnanolone treatment prevented the diabetes-induced down-regulation of the γ2 subunit of the GABA-A receptor in the spinal cord. nih.govnih.gov This suggests that the protective effects of allopregnanolone in diabetic neuropathy may be mediated, at least in part, through its interaction with the GABAergic system. nih.govnih.gov

These findings indicate that allopregnanediol could play a role in mitigating the progression and symptoms of peripheral neuropathy, offering a potential avenue for therapeutic intervention.

Table 6: Involvement of Allopregnanediol Precursors in Peripheral Neuropathy

| Animal Model | Key Findings |

|---|---|

| Streptozotocin-induced diabetic rats | Allopregnanolone ameliorated thermal hyperalgesia and motor deficits. nih.govnih.gov |

| Streptozotocin-induced diabetic rats | Allopregnanolone inhibited the down-regulation of GABA-A receptor subunits in the spinal cord. nih.govnih.gov |

Investigative Methodologies in Allopregnanediol Research

Analytical Techniques for Allopregnanediol Quantification in Biological Matrices

Accurate measurement of allopregnanediol in biological matrices like serum, urine, and brain tissue is fundamental to understanding its physiological and pathological roles. This is primarily achieved through advanced chromatographic and spectrometric methods, as well as specialized urine analysis profiles.

Chromatographic and Spectrometric Methods (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic techniques coupled with mass spectrometry are the gold standard for the quantification of steroids, including allopregnanediol. amegroups.org These methods offer high sensitivity and specificity, which are crucial for distinguishing between structurally similar steroid isomers. ucl.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a cornerstone in steroid analysis. meridianvalleylab.com It is a robust technique for separating volatile and semi-volatile compounds. thermofisher.com For the analysis of steroid hormones like allopregnanediol, which are not inherently volatile, a derivatization step is typically required to make them suitable for gas chromatography. mdpi.com This process increases the volatility and thermal stability of the analytes. medrxiv.org GC-MS provides excellent resolution and is used for both targeted and untargeted steroid profiling. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), has become increasingly popular for steroid analysis. medrxiv.orgwikipedia.org LC-MS offers the advantage of analyzing a wide range of compounds, including those that are not easily volatilized, without the need for derivatization. medrxiv.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org It is highly sensitive and selective, making it suitable for quantifying low-concentration analytes in complex biological samples. wikipedia.orgnih.govgoogle.com Sample preparation for LC-MS often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances. mdpi.com

The table below summarizes the key features of these analytical techniques.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Principle | Separates volatile/derivatized compounds based on their physicochemical properties. | Separates compounds in a liquid mobile phase. |

| Sample Volatility | Requires volatile or derivatized analytes. thermofisher.com | Suitable for a wide range of volatilities, no derivatization needed. medrxiv.org |

| Sensitivity | High sensitivity. mdpi.com | High sensitivity and specificity. wikipedia.orgusbiotek.com |

| Applications | Steroid profiling, discovery of new steroids. mdpi.com | Quantification of steroids in serum, plasma, and urine. medrxiv.orgnih.govnih.gov |

| Sample Preparation | Often requires hydrolysis and derivatization. mdpi.com | Typically involves extraction (LLE, SPE) and protein precipitation. mdpi.com |

Dried Urine Hormone Profile Analysis